Cas no 2171288-75-6 (4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid)

4-(2S)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring an Fmoc-protected amino butanamide moiety. This compound is primarily utilized in peptide synthesis and medicinal chemistry research due to its role as a versatile building block. The Fmoc group ensures orthogonal protection for amine functionalities, facilitating selective deprotection under mild basic conditions. The fluorine substituent enhances electronic and steric properties, making it valuable for structure-activity relationship studies. Its high purity and well-defined stereochemistry (2S-configuration) ensure reproducibility in synthetic applications. The compound is particularly useful in designing peptidomimetics or modified peptides, where fluorination can influence bioavailability and binding affinity. Suitable for controlled coupling reactions in solid-phase peptide synthesis (SPPS).
4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid structure
2171288-75-6 structure
商品名:4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid
CAS番号:2171288-75-6
MF:C26H23FN2O5
メガワット:462.469630479813
CID:5949252
PubChem ID:165875176

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid
    • EN300-1497133
    • 2171288-75-6
    • 4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-fluorobenzoic acid
    • インチ: 1S/C26H23FN2O5/c1-2-23(24(30)28-15-11-12-20(25(31)32)22(27)13-15)29-26(33)34-14-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-13,21,23H,2,14H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t23-/m0/s1
    • InChIKey: HBZAVVBBGXPALA-QHCPKHFHSA-N
    • ほほえんだ: FC1=C(C(=O)O)C=CC(=C1)NC([C@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 462.15910000g/mol
  • どういたいしつりょう: 462.15910000g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 727
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 105Ų

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1497133-0.05g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-fluorobenzoic acid
2171288-75-6
0.05g
$2829.0 2023-05-26
Enamine
EN300-1497133-2.5g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-fluorobenzoic acid
2171288-75-6
2.5g
$6602.0 2023-05-26
Enamine
EN300-1497133-500mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-fluorobenzoic acid
2171288-75-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1497133-10000mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-fluorobenzoic acid
2171288-75-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1497133-5.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-fluorobenzoic acid
2171288-75-6
5g
$9769.0 2023-05-26
Enamine
EN300-1497133-10.0g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-fluorobenzoic acid
2171288-75-6
10g
$14487.0 2023-05-26
Enamine
EN300-1497133-1000mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-fluorobenzoic acid
2171288-75-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1497133-50mg
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-fluorobenzoic acid
2171288-75-6
50mg
$2829.0 2023-09-28
Enamine
EN300-1497133-0.1g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-fluorobenzoic acid
2171288-75-6
0.1g
$2963.0 2023-05-26
Enamine
EN300-1497133-0.25g
4-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-fluorobenzoic acid
2171288-75-6
0.25g
$3099.0 2023-05-26

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid 関連文献

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acidに関する追加情報

Comprehensive Overview of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid (CAS No. 2171288-75-6)

4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid (CAS No. 2171288-75-6) is a specialized fluorinated benzoic acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound features a unique Fmoc-protected amino acid moiety, making it invaluable for solid-phase peptide synthesis (SPPS). Its structural complexity and functional versatility have garnered significant attention in drug discovery and bioconjugation applications, aligning with current trends in targeted therapeutics and precision medicine.

The growing demand for high-purity building blocks in biopharmaceuticals has elevated the importance of compounds like 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid. Researchers frequently search for "Fmoc-amino acid derivatives" or "fluorinated peptide linkers" to enhance drug delivery systems, reflecting its relevance in modern bioconjugation strategies. Its CAS No. 2171288-75-6 serves as a critical identifier in chemical databases, ensuring traceability in GMP-compliant production.

From a synthetic chemistry perspective, this compound's 2-fluorobenzoic acid core contributes to improved metabolic stability in peptide-based drugs—a hot topic in ADME optimization. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) offers orthogonal protection during stepwise peptide assembly, addressing common challenges like "side-chain deprotection" and "racemization control." Such features make it indispensable for developing next-generation biologics, including antibody-drug conjugates (ADCs) and peptide vaccines.

Analytical studies highlight its utility in HPLC purification and mass spectrometry characterization, crucial for quality control in API manufacturing. The fluorine atom introduces distinct electronic effects, influencing hydrogen bonding patterns—a key consideration for "structure-activity relationship (SAR) studies." This aligns with industry searches for "fluorine in drug design" and "bioisosteric replacements," underscoring its role in medicinal chemistry innovation.

In academic research, CAS 2171288-75-6 is frequently cited for constructing fluorescent probes and enzyme inhibitors. Its compatibility with click chemistry protocols meets the demand for "modular synthesis approaches," while the carboxylic acid terminus enables facile ligand coupling. These attributes resonate with trending topics like "fragment-based drug discovery" and "theranostic agents," positioning it as a multifunctional scaffold.

Regulatory-wise, the compound's non-hazardous profile (per GHS classification) facilitates global procurement. Its storage stability under nitrogen atmosphere and solubility in polar aprotic solvents (e.g., DMF, DMSO) are frequently queried by practitioners optimizing large-scale peptide production. Such technical nuances are critical for CMOs and research consortia focusing on continuous manufacturing.

Emerging applications in PROTAC technology and peptide-drug conjugates further amplify the significance of 4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-2-fluorobenzoic acid. The fluorine atom's role in improving membrane permeability addresses persistent challenges in CNS drug development—a subject of numerous "blood-brain barrier penetration" queries. This synergy between molecular design and therapeutic needs exemplifies its translational research potential.

In conclusion, CAS 2171288-75-6 represents a cutting-edge chemical tool bridging organic synthesis and biomedical innovation. Its tailored properties cater to evolving needs in personalized medicine and combinatorial chemistry, solidifying its status as a keystone reagent in contemporary life science research.

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